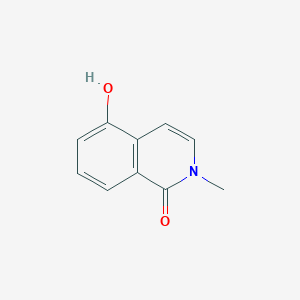

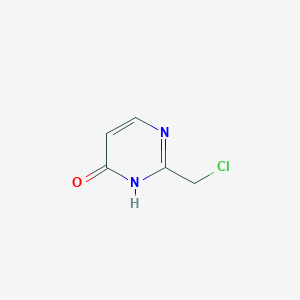

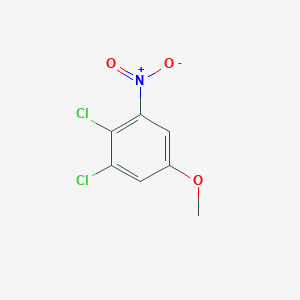

5-hydroxy-2-methylisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-2-methylisoquinolin-1(2H)-one is a compound that can be considered a derivative of the isoquinoline family, a group of compounds known for their presence in various natural products and pharmaceuticals. The hydroxy and methyl groups on the isoquinoline scaffold contribute to the compound's unique chemical and biological properties.

Synthesis Analysis

The synthesis of compounds related to 5-hydroxy-2-methylisoquinolin-1(2H)-one has been explored in several studies. For instance, a method for synthesizing 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to the target compound, has been developed using Rh(III)-catalyzed cascade annulations via C-H activation . Another study reported the synthesis of 5-hydroxy-1-methyl-decahydroquinoline isomers, which share the hydroxy and methyl substituents with the target compound . Additionally, a novel synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been described, providing insights into the synthetic strategies that could be applied to the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-hydroxy-2-methylisoquinolin-1(2H)-one has been characterized using various spectroscopic techniques. For example, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes involved structural characterization by X-ray crystallography . This suggests that the target compound's structure could also be elucidated using similar methods.

Chemical Reactions Analysis

The reactivity of the isoquinoline core has been demonstrated in several studies. The synthesis of 5-hydroxyisoquinolinium salts and their subsequent biological evaluation indicates that the hydroxy group can participate in the formation of salts and influence biological activity . Furthermore, the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline shows the potential for various chemical transformations on the isoquinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-2-methylisoquinolin-1(2H)-one derivatives have been studied, including their spectroscopic and electrochemical characteristics. The study on 5-azo-8-hydroxy-2-methylquinoline dyes provides insights into the effects of substituents on the absorption spectra and redox behavior of such compounds . Additionally, the antimicrobial evaluation of 5-hydroxyisoquinolinium salts offers information on the lipophilicity and efficacy of hydroxylated isoquinolinium compounds .

Relevant Case Studies

Case studies involving the synthesis and application of related compounds provide context for the potential uses of 5-hydroxy-2-methylisoquinolin-1(2H)-one. The concise synthesis of the alkaloid rosettacin using a related synthetic strategy highlights the relevance of such compounds in natural product synthesis . The incorporation of 5-azo-8-hydroxy-2-methylquinoline dyes into polyester fabrics and their light fastness properties demonstrate the practical applications of these molecules in the textile industry . Lastly, the antimicrobial activity of 5-hydroxyisoquinolinium salts against bacterial and fungal strains suggests potential pharmaceutical applications .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

A study by Ma et al. (2017) discovered a new isoquinolone alkaloid closely related to 5-hydroxy-2-methylisoquinolin-1(2H)-one, demonstrating strong antifungal activity and potent antibacterial activity against Staphylococcus aureus.

Synthesis and Chemical Properties

- The work of Chen Zhan-guo (2008) explored a new method for synthesizing a derivative of 5-hydroxy-2-methylisoquinolin-1(2H)-one, contributing to the field of organic synthesis.

- Zhang San-qi (2010) synthesized novel 2-substituted derivatives, investigating their vasodilation activity, a key area in cardiovascular research.

Neuroprotective or Neurotoxic Activity

Okuda et al. (2003) synthesized various derivatives and assessed their neurotoxicity and neuroprotective potential, suggesting implications for neurological diseases like Parkinson's disease.

Antitumor Activity

- Liu et al. (1995) synthesized isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, showing significant antineoplastic activity in mice bearing L1210 leukemia.

- Similarly, Ali et al. (2022) synthesized a series of 10 oxoquinolines, exhibiting significant anticancer and antioxidant activities, with potential implications for high altitude-related disorders.

Physiological Effects

Fassett and Hjort (1938) investigated the effects of isoquinolines on blood pressure, respiration, and smooth muscle, providing insights into their physiological impacts.

Corrosion Inhibition

El Faydy et al. (2019) studied two 8-hydroxyquinoline derivatives, including one structurally related to 5-hydroxy-2-methylisoquinolin-1(2H)-one, demonstrating their effectiveness as anticorrosive agents for carbon steel in acidic environments (El Faydy et al., 2019).

Propiedades

IUPAC Name |

5-hydroxy-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKCIDMEXINYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277677 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42792-98-3 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42792-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)